molecular formula C12H23ClO2 B12641332 Ethyl 10-chlorodecanoate CAS No. 70813-65-9

Ethyl 10-chlorodecanoate

Cat. No.: B12641332
CAS No.: 70813-65-9
M. Wt: 234.76 g/mol
InChI Key: GTKQAXQUIOBEBP-UHFFFAOYSA-N
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Description

Ethyl 10-chlorodecanoate: is an organic compound with the molecular formula C12H23ClO2 and a molecular weight of 234.76 g/mol . It is a chlorinated ester, specifically an ethyl ester of 10-chlorodecanoic acid. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 10-chlorodecanoate can be synthesized through the esterification of 10-chlorodecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 10-chlorodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Hydrolysis: 10-chlorodecanoic acid and ethanol.

    Reduction: 10-chlorodecanol.

Scientific Research Applications

Ethyl 10-chlorodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 10-chlorodecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The ester group can be hydrolyzed by esterases, releasing 10-chlorodecanoic acid, which can further interact with cellular components .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

ethyl 10-chlorodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKQAXQUIOBEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991083
Record name Ethyl 10-chlorodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70813-65-9
Record name Ethyl 10-chlorodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70813-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 10-chlorodecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070813659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 10-chlorodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 10-chlorodecanoate
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